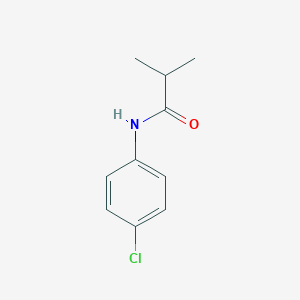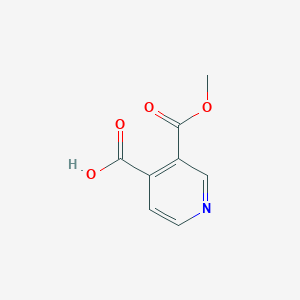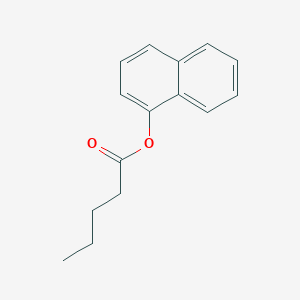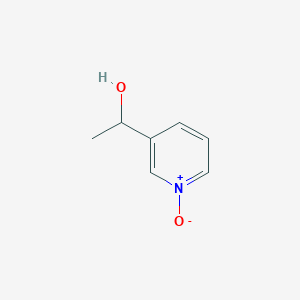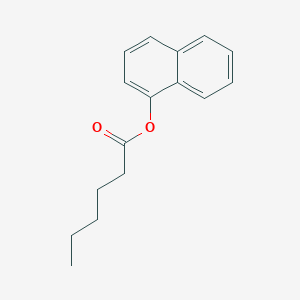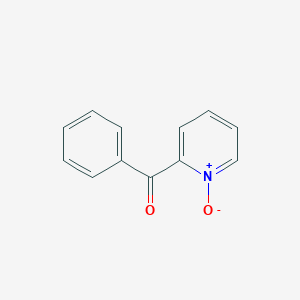
N-(3-methoxyphenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-phenylbutanamide, also known as Methoxyacetylfentanyl, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It is a derivative of fentanyl, a highly potent opioid that is commonly used in medical settings for pain management. Methoxyacetylfentanyl has been found to be even more potent than fentanyl, making it a subject of interest in scientific research.
Wirkmechanismus
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl acts on the mu-opioid receptors in the brain and spinal cord, producing its analgesic effects. It also has sedative effects, which can be useful in anesthesia. However, its potent effects can also lead to respiratory depression and other adverse effects.
Biochemische Und Physiologische Effekte
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl has been found to produce similar effects to other opioids, such as euphoria, sedation, and analgesia. It has also been found to cause respiratory depression, which can be life-threatening in high doses. Other adverse effects include nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's potency and rapid onset of action make it a useful tool in scientific research. However, its potential for abuse and adverse effects make it a subject of concern. Its use in lab experiments should be carefully monitored and controlled to prevent misuse and ensure safety.
Zukünftige Richtungen
1. Further studies on N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's potential medical applications, especially in pain management and anesthesia.
2. Development of safer and more effective opioids that can produce similar effects to N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl without the risk of adverse effects.
3. Investigation of N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's effects on different populations, such as elderly patients and patients with chronic pain.
4. Exploration of alternative methods for pain management and anesthesia that do not rely on opioids.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl involves the reaction of 3-methoxyphenylacetic acid with phenylmagnesium bromide to form 3-methoxyphenyl-2-phenylbutan-1-ol. This intermediate is then acetylated with acetic anhydride to form N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl has been used in scientific research to study its pharmacological effects and potential medical applications. Its potent analgesic effects make it a potential candidate for pain management, especially in cases where other opioids have failed. It has also been studied for its potential use in anesthesia due to its rapid onset and short duration of action.
Eigenschaften
CAS-Nummer |
6602-94-4 |
|---|---|
Produktname |
N-(3-methoxyphenyl)-2-phenylbutanamide |
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)17(19)18-14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
PNIGRGJSPQSGQK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



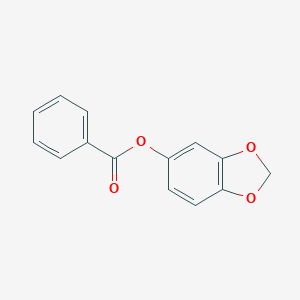
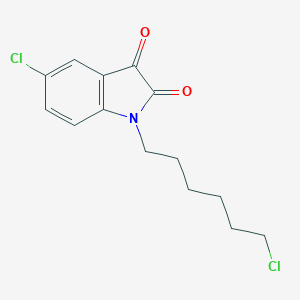
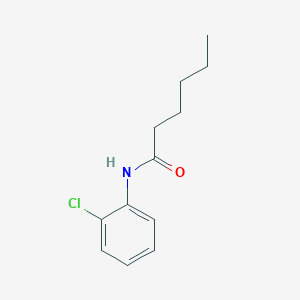
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
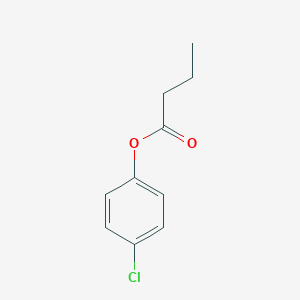
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
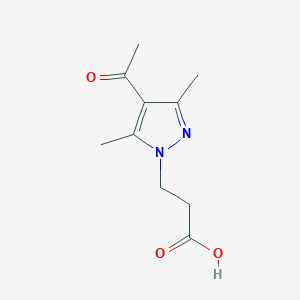
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
